DMT-dA(bz) Phosphoramidite-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

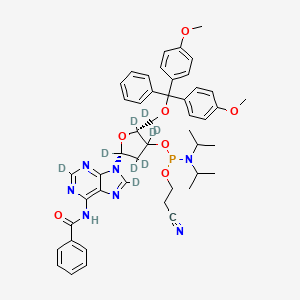

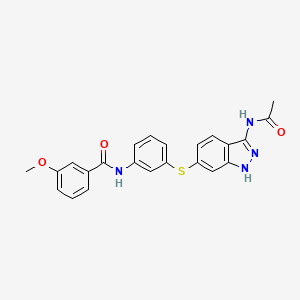

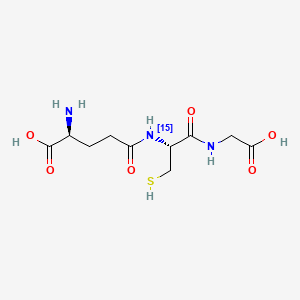

DMT-dA(bz) Phosphoramidite-d9 is a deuterium-labeled derivative of DMT-dA(bz) Phosphoramidite. This compound is primarily used in the synthesis of DNA oligonucleotides. The deuterium labeling is often employed in research to study the behavior and interactions of molecules in various environments, providing insights into molecular dynamics and mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DMT-dA(bz) Phosphoramidite-d9 involves several steps:

Protection of the exocyclic amine functions: The exocyclic amine functions are protected by a benzoyl group.

Attachment of the dimethoxytrityl (DMT) group: This step involves the protection of the 5’ hydroxyl group with a DMT group.

The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any unwanted side reactions. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: These are used to maintain consistent reaction conditions and improve yield.

Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Quality control: Rigorous testing, including nuclear magnetic resonance (NMR) and mass spectrometry, is conducted to confirm the structure and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

DMT-dA(bz) Phosphoramidite-d9 undergoes several types of chemical reactions:

Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.

Substitution: The benzoyl protecting group can be removed under basic conditions.

Deprotection: The DMT group can be removed using acidic conditions.

Common Reagents and Conditions

Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide is commonly used.

Substitution: Ammonia or methylamine solutions are used to remove the benzoyl group.

Deprotection: Trichloroacetic acid in dichloromethane is used to remove the DMT group.

Major Products Formed

Oxidation: Formation of the corresponding phosphate.

Substitution: Formation of deprotected nucleoside.

Deprotection: Formation of the free hydroxyl group at the 5’ position.

Aplicaciones Científicas De Investigación

DMT-dA(bz) Phosphoramidite-d9 has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of labeled DNA oligonucleotides for studying molecular interactions and dynamics.

Biology: Employed in the study of DNA replication, transcription, and repair mechanisms.

Medicine: Used in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the production of high-fidelity DNA sequences for various biotechnological applications.

Mecanismo De Acción

The primary mechanism of action of DMT-dA(bz) Phosphoramidite-d9 involves its incorporation into DNA sequences during oligonucleotide synthesis. The deuterium labeling allows researchers to track and study the behavior of the synthesized DNA in various environments. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair.

Comparación Con Compuestos Similares

DMT-dA(bz) Phosphoramidite-d9 can be compared with other similar compounds such as:

DMT-dA(bz) Phosphoramidite: The non-deuterated version used for similar applications but without the benefits of deuterium labeling.

DMT-dC(bz) Phosphoramidite: Used for the synthesis of cytosine-containing oligonucleotides.

DMT-dG(ib) Phosphoramidite: Used for the synthesis of guanine-containing oligonucleotides.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds.

Propiedades

Fórmula molecular |

C47H52N7O7P |

|---|---|

Peso molecular |

867.0 g/mol |

Nombre IUPAC |

N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]-dideuteriomethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,3,3,4,5-pentadeuteriooxolan-2-yl]-2,8-dideuteriopurin-6-yl]benzamide |

InChI |

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1/i28D2,29D2,30D,31D,40D,41D,42D |

Clave InChI |

GGDNKEQZFSTIMJ-YVSWMPPOSA-N |

SMILES isomérico |

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C(C([C@@](O3)([2H])C([2H])([2H])OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)([2H])OP(N(C(C)C)C(C)C)OCCC#N)([2H])[2H])[2H])NC(=O)C7=CC=CC=C7 |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)

![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)

![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)